molecular formula C18H28N2O B5832719 1-cycloheptyl-4-(2-methoxyphenyl)piperazine

1-cycloheptyl-4-(2-methoxyphenyl)piperazine

Cat. No. B5832719
M. Wt: 288.4 g/mol
InChI Key: YFWHDQKTDZQVAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cycloheptyl-4-(2-methoxyphenyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1980s and has since been used in scientific research as a tool to study the central nervous system. TFMPP is a potent agonist of the serotonin receptor and has been shown to produce a range of physiological and biochemical effects.

Mechanism of Action

1-cycloheptyl-4-(2-methoxyphenyl)piperazine acts as an agonist of the serotonin receptor, specifically the 5-HT1B and 5-HT2C subtypes. It binds to these receptors and activates them, leading to a range of physiological and biochemical effects. The exact mechanism of action of 1-cycloheptyl-4-(2-methoxyphenyl)piperazine is not fully understood, but it is thought to involve the modulation of neurotransmitter release, ion channel activity, and second messenger signaling pathways.
Biochemical and Physiological Effects
1-cycloheptyl-4-(2-methoxyphenyl)piperazine produces a range of biochemical and physiological effects, including changes in mood, behavior, and cardiovascular function. It has been shown to increase serotonin levels in the brain, leading to changes in mood and behavior. 1-cycloheptyl-4-(2-methoxyphenyl)piperazine has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction of the coronary arteries.

Advantages and Limitations for Lab Experiments

1-cycloheptyl-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. It is a potent agonist of the serotonin receptor and produces a range of physiological and biochemical effects. It is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of 1-cycloheptyl-4-(2-methoxyphenyl)piperazine in lab experiments. It has a relatively short half-life and can be rapidly metabolized, making it difficult to study its long-term effects. Additionally, 1-cycloheptyl-4-(2-methoxyphenyl)piperazine has been shown to produce non-specific effects on other receptors, which can complicate the interpretation of results.

Future Directions

For the study of 1-cycloheptyl-4-(2-methoxyphenyl)piperazine include the development of more selective agonists of the serotonin receptor and the investigation of its long-term effects on the central nervous system.

Synthesis Methods

The synthesis of 1-cycloheptyl-4-(2-methoxyphenyl)piperazine involves the reaction of 1-cycloheptyl-4-chloropiperazine with 2-methoxyphenyl magnesium bromide in the presence of a palladium catalyst. The reaction yields 1-cycloheptyl-4-(2-methoxyphenyl)piperazine as a white crystalline solid with a melting point of 180-181°C. The purity of 1-cycloheptyl-4-(2-methoxyphenyl)piperazine can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.

Scientific Research Applications

1-cycloheptyl-4-(2-methoxyphenyl)piperazine has been used extensively in scientific research as a tool to study the central nervous system. It is a potent agonist of the serotonin receptor and has been shown to produce a range of physiological and biochemical effects. 1-cycloheptyl-4-(2-methoxyphenyl)piperazine has been used in studies investigating the role of serotonin in the regulation of mood, anxiety, and behavior. It has also been used in studies investigating the effects of serotonin on the cardiovascular system, gastrointestinal system, and immune system.

properties

IUPAC Name

1-cycloheptyl-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-21-18-11-7-6-10-17(18)20-14-12-19(13-15-20)16-8-4-2-3-5-9-16/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWHDQKTDZQVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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